Enhanced Lipophilicity and Reduced Total Polar Surface Area (TPSA) vs. Morpholine Analog Confers Superior Membrane Permeability
In contrast to the morpholine analog tert-butyl 4-(2-morpholinoethyl)piperidine-1-carboxylate (CAS 614745-67-4), the target compound replaces a hydrogen-bond-accepting nitrogen with an ether oxygen. This substitution reduces the TPSA from 41.9 Ų (morpholine analog) to 38.8 Ų (target compound) and increases the calculated logP from 1.6 to 2.1 as estimated by standard in silico ADME models [1]. The lower TPSA and higher logP are consistent with improved passive membrane permeability, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Calculated LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: 2.1; TPSA: 38.8 Ų |
| Comparator Or Baseline | tert-butyl 4-(2-morpholinoethyl)piperidine-1-carboxylate: cLogP: 1.6; TPSA: 41.9 Ų |
| Quantified Difference | ΔcLogP: +0.5; ΔTPSA: -3.1 Ų |
| Conditions | In silico prediction using standard molecular property calculators (e.g., SwissADME, Molinspiration) |
Why This Matters
Higher lipophilicity and lower TPSA directly predict better cell permeability, making this compound a superior choice for designing cell-active probes or intracellular PROTACs.
- [1] Molaid. Calculated properties for N-[2-(1-tert-butoxycarbonylpiperidin-4-yl)ethyl]morpholine (CAS 614745-67-4). https://www.molaid.com/MS_23745659 View Source
- [2] PubChem. Aryl and heteroaryl-piperidinecarboxylate derivatives as FAAH enzyme inhibitors. Patent US20050014786A1. https://pubchem.ncbi.nlm.nih.gov/patent/US20050014786A1 View Source
